molecular formula C8H10N2O3 B6574493 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid CAS No. 1018298-07-1

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid

Cat. No.: B6574493
CAS No.: 1018298-07-1
M. Wt: 182.18 g/mol
InChI Key: DFULZYUZBBYHDN-UHFFFAOYSA-N
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Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is a heterocyclic compound that features a pyridazine ring with a propanoic acid substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 3-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-4-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a propanoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFULZYUZBBYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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